Product packaging for Z-Ala-Glu-Val-DL-Asp-fluoromethylketone(Cat. No.:CAS No. 419543-05-8)

Z-Ala-Glu-Val-DL-Asp-fluoromethylketone

Cat. No.: B1459260
CAS No.: 419543-05-8
M. Wt: 582.6 g/mol
InChI Key: YWVKPAXTHYJNJO-HTGUDVFPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Nomenclature and Classification

Z-Ala-Glu-Val-DL-Asp-fluoromethylketone belongs to the class of peptidyl fluoromethyl ketones, specifically designed as a caspase inhibitor with the systematic name methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate. The compound is also recognized by its Chemical Abstracts Service registry number 1135688-47-9 and carries the molecular formula C₂₈H₃₉FN₄O₁₀ with a molecular weight of 610.6 grams per mole. The benzyloxycarbonyl protecting group at the amino terminus, combined with the fluoromethyl ketone warhead at the carboxyl terminus, creates a distinctive structural framework that confers both stability and biological activity.

The compound's classification extends beyond simple peptide chemistry, encompassing roles as an enzyme inhibitor, chemical probe, and pharmaceutical intermediate. Its designation as this compound reflects the International Union of Pure and Applied Chemistry condensed nomenclature system, where Z represents the benzyloxycarbonyl protecting group, followed by the four-amino acid sequence alanine-glutamic acid-valine-aspartic acid, terminated by the fluoromethyl ketone functional group. The inclusion of DL-Asp indicates the presence of both L and D stereoisomers of aspartic acid, which can influence the compound's biological activity and selectivity profiles.

Chemical Property Value Source
Molecular Formula C₂₈H₃₉FN₄O₁₀
Molecular Weight 610.6 g/mol
Chemical Abstracts Service Number 1135688-47-9
International Union of Pure and Applied Chemistry Condensed Cbz-Ala-Glu(OMe)-Val-Asp(OMe)-CH₂F
Sequence AXVX

Historical Context and Development

The development of this compound emerged from the broader historical context of peptidyl fluoromethyl ketone research, which began in earnest during the 1980s as scientists sought alternatives to the more reactive chloromethyl ketone-based inhibitors. The foundational work in this field was pioneered by researchers who recognized the need for more selective protease inhibitors that could avoid the indiscriminate alkylation problems associated with earlier compounds. Peptidyl fluoromethyl ketones were first reported in 1985, representing a significant advancement over their chloromethyl ketone predecessors due to their reduced reactivity toward nucleophiles and enhanced selectivity.

The specific development of caspase-targeted fluoromethyl ketones gained momentum in the 1990s as the understanding of apoptotic pathways expanded. The historical significance of these compounds was underscored by their ability to serve as both research tools and potential therapeutic agents, though early therapeutic development faced challenges due to metabolic conversion issues that produced toxic metabolites. The evolution from broad-spectrum caspase inhibitors to more specific compounds like this compound represented a refinement in both synthetic methodology and biological understanding.

Research into caspase-10 specifically gained importance as scientists identified its unique role among the initiator caspases. Unlike other caspases, caspase-10 was found to possess distinctive isoforms and expression patterns, particularly in immune cells such as neutrophils. The development of this compound as a caspase-10 selective inhibitor arose from structure-activity relationship studies that identified the optimal peptide sequence for targeting this specific enzyme. The methylation of acidic amino acids glutamic acid and aspartic acid in the compound was a crucial innovation that enhanced cell membrane permeability, allowing the inhibitor to function effectively in cellular systems where endogenous esterases could remove the methyl protecting groups.

Research Significance in Biochemical Pathways

This compound has demonstrated profound significance in elucidating biochemical pathways, particularly those involving caspase-10 and its downstream effectors. Recent research has revealed that caspase-10 plays a critical role in metabolic regulation through its interaction with ATP-citrate lyase, a key enzyme in lipogenesis and histone acetylation. Studies using this inhibitor have shown that caspase-10 can cleave ATP-citrate lyase under metabolic stress conditions, thereby regulating both cellular lipid synthesis and epigenetic modifications through altered histone acetylation patterns.

The compound's research applications extend to cancer biology, where investigators have utilized this compound to demonstrate caspase-10's tumor suppressive functions. In lung adenocarcinoma models, treatment with this inhibitor revealed that caspase-10 depletion results in enhanced tumor growth, increased metastatic potential, and elevated circulating tumor cells. These findings have positioned the compound as an essential tool for understanding the complex relationship between apoptotic machinery and metabolic reprogramming in cancer cells.

Research Application Observed Effect Cell Type/Model Reference
Metabolic Stress Response Inhibition of ATP-citrate lyase cleavage HCT116, IMR90
Tumor Growth Studies Enhanced tumor size upon caspase-10 depletion A549 lung cancer
Metastasis Analysis Increased metastatic nodules in liver Orthotopic lung cancer model
Apoptosis Studies Variable effects depending on cell type HL-60, Jurkat cells

In hematological malignancies, this compound has revealed differential roles of caspase-10 across various cell lines. Studies with acute leukemia cells demonstrated that the compound's effects on cell survival vary significantly between different leukemic cell types, with some showing increased survival upon caspase-10 inhibition while others exhibited decreased viability. These findings have contributed to a more nuanced understanding of caspase-10's context-dependent functions in different cellular environments.

The compound has also proven valuable in autophagy research, where it has been used to dissect the complex relationships between different forms of programmed cell death. Investigations using this inhibitor have revealed that caspase-10 can influence autophagic processes, particularly under conditions where multiple cell death pathways are simultaneously activated. This research has implications for understanding therapeutic resistance mechanisms in cancer, where cells may switch between different death modalities to evade treatment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H35FN4O10 B1459260 Z-Ala-Glu-Val-DL-Asp-fluoromethylketone CAS No. 419543-05-8

Properties

CAS No.

419543-05-8

Molecular Formula

C26H35FN4O10

Molecular Weight

582.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[(1-carboxy-4-fluoro-3-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C26H35FN4O10/c1-14(2)22(25(39)30-18(11-21(35)36)19(32)12-27)31-24(38)17(9-10-20(33)34)29-23(37)15(3)28-26(40)41-13-16-7-5-4-6-8-16/h4-8,14-15,17-18,22H,9-13H2,1-3H3,(H,28,40)(H,29,37)(H,30,39)(H,31,38)(H,33,34)(H,35,36)/t15-,17-,18?,22-/m0/s1

InChI Key

YWVKPAXTHYJNJO-HTGUDVFPSA-N

SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

sequence

AEVD

Origin of Product

United States

Scientific Research Applications

Cancer Research

Z-Ala-Glu-Val-DL-Asp-FMK is utilized in cancer research for its ability to inhibit apoptosis in cancer cells. By blocking caspase activity, researchers can study the effects of apoptosis inhibition on tumor growth and survival. This compound has been instrumental in elucidating the pathways involved in cancer cell resistance to therapy .

Neuroprotection

In neurobiological studies, Z-Ala-Glu-Val-DL-Asp-FMK has been shown to protect neuronal cells from apoptosis induced by various stressors. For instance, its application in models of brain ischemia has demonstrated potential neuroprotective effects by limiting cell death during stroke events .

Immunology

The compound also plays a significant role in immunological studies. It has been used to investigate the activation and proliferation of T cells, revealing insights into how caspase inhibitors can modulate immune responses. Studies have shown that Z-Ala-Glu-Val-DL-Asp-FMK can suppress T cell activation, providing a basis for its potential use in autoimmune disease therapies .

In Vivo Studies

Research involving Z-Ala-Glu-Val-DL-Asp-FMK has included various in vivo models to assess its efficacy as a therapeutic agent. For example, studies have demonstrated that administration of this compound can lead to significant reductions in inflammation and tissue damage in models of arthritis .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationships of Z-Ala-Glu-Val-DL-Asp-FMK have provided insights into optimizing its inhibitory properties against different caspases. Modifications to the peptide backbone have been explored to enhance selectivity and potency against specific targets within the caspase family .

Comparative Analysis of Peptidyl Fluoromethyl Ketones

Compound NameTarget EnzymeApplication AreaKey Findings
Z-Ala-Glu-Val-DL-Asp-FMKCaspase-1Cancer ResearchInhibits apoptosis; enhances tumor survival
Z-Phe-Ala-CH₂FCathepsin BInflammationReduces cartilage damage in arthritic models
Z-Val-Ala-DL-Asp(OMe)-FMKPan-caspaseNeuroprotectionProtects neurons from ischemic damage

Comparison with Similar Compounds

Key Observations :

  • Z-AEVD-FMK has the largest molecular weight (582.58) due to its extended tetrapeptide structure, whereas Z-VAD-FMK and Z-VDVAD-FMK are smaller tripeptides .
  • The fluoromethylketone (FMK) group is a common motif, enabling irreversible binding to caspase active sites via covalent modification .

Z-AEVD-FMK vs. Z-VAD-FMK

  • Z-AEVD-FMK : Selectively inhibits caspase-10 (IC₅₀ ~50 nM) with minimal cross-reactivity with caspase-3 or -8 . Used to dissect caspase-10 roles in extrinsic apoptosis pathways.
  • Z-VAD-FMK : A pan-caspase inhibitor targeting caspase-1, -3, and -7 (IC₅₀ ~1–10 µM). Widely employed in neuroprotection studies to block pyroptosis and inflammasome activation .

Z-AEVD-FMK vs. Z-VDVAD-FMK

  • Z-VDVAD-FMK : Preferentially inhibits caspase-2 (IC₅₀ ~100 nM) but also affects caspase-3 and -7 at higher concentrations. Used in DNA damage-induced apoptosis models .
  • Z-AEVD-FMK: No reported activity against caspase-2, highlighting its niche application in caspase-10-specific research .

Z-AEVD-FMK vs. BocD-fmk

  • BocD-fmk : Targets caspase-1 and -3, with applications in sepsis and inflammatory models. Less selective than Z-AEVD-FMK, as it broadly inhibits multiple caspases .

Pharmacokinetic and Stability Considerations

  • Solubility : All compounds require DMSO for dissolution. Z-AEVD-FMK and Z-VAD-FMK may need gentle heating (37°C) to enhance solubility .
  • Storage : Z-AEVD-FMK is stable at -20°C for 1 month, whereas Z-VDVAD-FMK and BocD-fmk require -80°C for long-term storage (>6 months) .
  • Cell Permeability : Smaller compounds like Z-VAD-FMK (MW 467.49) exhibit superior cell permeability compared to Z-AEVD-FMK, which may require optimized delivery in certain cell lines .

Research Findings and Clinical Relevance

  • Z-AEVD-FMK : Reduces AsO-triggered apoptosis in leukemia cells by 60–70% at 20 µM, confirming its role in caspase-10-dependent pathways .
  • Z-VDVAD-FMK : Attenuates caspase-2-mediated neuronal death in ischemic stroke models, achieving 50% neuroprotection at 10 µM .
  • Z-VAD-FMK : Prevents ~80% of caspase-3 activation in sepsis models, but its pan-inhibitory nature limits mechanistic specificity compared to Z-AEVD-FMK .

Preparation Methods

Overview of Synthesis Strategy

The synthesis of Z-Ala-Glu-Val-DL-Asp-fluoromethylketone typically follows a classical solid-phase or solution-phase peptide synthesis approach, incorporating the following key stages:

  • Protection of Amino Acids: The amino and carboxyl groups of the constituent amino acids (Z-Ala, Glu, Val, DL-Asp) are protected to prevent unwanted side reactions during coupling.
  • Peptide Coupling: Sequential coupling of protected amino acids using carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of bases like N-methylmorpholine.
  • Introduction of the Fluoromethylketone Group: The fluoromethylketone moiety is introduced at the C-terminal end of the peptide to confer irreversible caspase inhibition properties.
  • Deprotection and Purification: The protective groups are removed under controlled conditions, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity and yield.

This approach is scalable and commonly employed in industrial settings using automated peptide synthesizers to optimize efficiency and reproducibility.

Detailed Stepwise Preparation Method

Step Number Process Description Reagents/Conditions Notes
1 Amino Acid Protection Use of Boc or Fmoc groups to protect amino and carboxyl groups Protecting groups prevent side reactions during coupling
2 Peptide Chain Assembly Coupling reagents: DCC or DIC; Base: N-methylmorpholine; Solvent: DMF or DCM Sequential coupling of protected amino acids in correct order
3 Fluoromethylketone Introduction Reaction with fluoromethyl ketone reagent at C-terminal Critical for irreversible caspase inhibition activity
4 Deprotection Acidic or basic conditions depending on protecting groups Removal of Boc/Fmoc groups to yield free peptide
5 Purification Preparative HPLC Ensures removal of by-products and isomers
6 Characterization NMR, Mass Spectrometry (APCI-MS or ESI-MS) Confirms structure and purity

Chemical and Physical Considerations

  • The fluoromethylketone group is reactive and can undergo substitution reactions with nucleophiles such as amines or thiols, which is the basis for its caspase inhibition mechanism.
  • The compound is soluble in DMSO and requires careful handling to maintain stability. Stock solutions are typically prepared in DMSO and stored at -20°C or -80°C to preserve activity, with suggested usage periods of 1 month and 6 months respectively.
  • To enhance solubility during preparation, mild heating (37°C) and ultrasonic oscillation are recommended.

Preparation of Stock Solutions and Formulations

The compound is provided as a powder and is prepared into stock solutions for experimental use. The following table summarizes preparation volumes for different desired molarities and quantities:

Quantity of Compound 1 mg 5 mg 10 mg
1 mM Solution 1.7165 mL 8.5825 mL 17.165 mL
5 mM Solution 0.3433 mL 1.7165 mL 3.433 mL
10 mM Solution 0.1717 mL 0.8583 mL 1.7165 mL

Note: Volumes correspond to the amount of solvent (usually DMSO) required to dissolve the specified mass of compound to achieve the target molarity.

In Vivo Formulation Preparation

For in vivo studies, formulations are prepared by dissolving the compound in a stepwise manner using co-solvents to ensure clarity and stability:

  • Dissolve compound in DMSO (master liquid).
  • Sequentially add PEG300, Tween 80, and finally distilled water or corn oil.
  • Ensure the solution is clear at each step before proceeding.
  • Physical methods such as vortexing, ultrasound, or mild heating can be applied to facilitate dissolution.

Research Findings Related to Preparation

  • The synthesis yields optically pure peptides; however, isomer formation at chiral centers may occur, requiring careful purification to isolate the major active enantiomer.
  • Automated peptide synthesizers and HPLC purification have been shown to optimize yield and purity, essential for reproducible biological activity.
  • The fluoromethylketone group’s reactivity necessitates controlled reaction conditions to prevent hydrolysis or side reactions during synthesis and storage.

Summary Table: Key Aspects of Preparation

Aspect Details
Synthetic Approach Solid-phase or solution-phase peptide synthesis with protected amino acids
Key Reagents DCC/DIC, N-methylmorpholine, fluoromethyl ketone reagent
Purification Preparative HPLC
Characterization NMR, APCI-MS, ESI-MS
Solubility Soluble in DMSO; stock solutions prepared accordingly
Storage -20°C (1 month), -80°C (6 months)
Formulation Stepwise dissolution in DMSO, PEG300, Tween 80, water or corn oil
Challenges Isomer separation, fluoromethylketone stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.